REACTION_CXSMILES
|
S(=O)(O)[O-].[Na+].[CH:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH:14]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[C-:21]#[N:22].[K+]>O.CO.O.CO>[CH:14]1([NH:20][CH:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:21]#[N:22])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1,4.5,8.9|
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to halt stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 5°-10° C.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
STIRRING
|
Details
|
to facilitate stirring
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the product was washed with methanol-water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(C#N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |